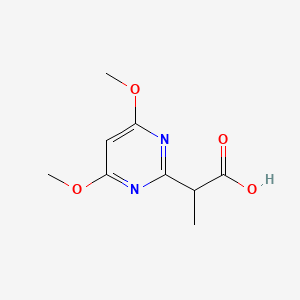

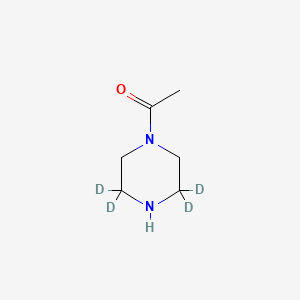

1-(3,3,5,5-Tetradeuteriopiperazin-1-yl)ethanone

Overview

Description

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using software packages like Gaussian09 . The geometrical parameters are usually in agreement with XRD data .Chemical Reactions Analysis

Piperazine compounds can undergo various chemical reactions. For example, aromatic acid chlorides can couple with piperazine compounds in the presence of a triethylamine base to yield derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(3,3,5,5-Tetradeuteriopiperazin-1-yl)ethanone” can be predicted using computational methods. For example, the boiling point, density, and pKa can be predicted .Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

“N-Acetylpiperazine-d4” is a type of piperazine, which ranks as the third most common nitrogen heterocycle in drug discovery . Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Ligands in Metal Complexes

“N,N′-Disubstituted piperazines”, a category that includes “N-Acetylpiperazine-d4”, have found application as ligands in metal complexes . These compounds can coordinate with metal ions to form complexes with various properties, making them useful in areas like catalysis, materials science, and bioinorganic chemistry .

Natural Products

Piperazine derivatives form the basis of various natural products that exhibit favorable pharmacological properties . These natural products can be isolated from plants, microbes, soil, marine life, and other sources .

Organic Materials

Nitrogen-containing heterocycles like “N-Acetylpiperazine-d4” are employed in different applications such as organic materials . These compounds can be used in the synthesis of polymers, dyes, and other organic materials .

Bioactive Molecules

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is used in different applications such as bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthetic Methods

The synthesis of “N-Acetylpiperazine-d4” and its derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . These approaches provide attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to target nectin-4 , a protein highly expressed in malignant cells . Nectin-4 belongs to an immunoglobulin superfamily (IgSF) of cell adhesion molecules that mediate cell-cell adhesion through homophilic or heterophilic interactions . It plays a crucial role in regulating a diverse range of physiological cellular activities, viral entry, and immune modulation .

Mode of Action

Related compounds such as aripiprazole exert their effects through agonism of dopaminergic and 5-ht1a receptors and antagonism of alpha-adrenergic and 5-ht2a receptors . This suggests that N-Acetylpiperazine-d4 might interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

It’s important to note that the elucidation of metabolic pathways from large metabolic networks is essential for the computational design of bioproduction pathways . Tools like PathBank can be used to support pathway elucidation and discovery in metabolomics, transcriptomics, proteomics, and systems biology.

Pharmacokinetics

For instance, the peak plasma concentrations of prodrugs are generally observed at around 1 hour, and those of the diacid metabolites at about 2 to 4 hours . The absorption of the active diacids is generally poor, and moderate (typically 30 to 70%) for the prodrugs .

Result of Action

It’s worth noting that similar compounds have been used in proteomics research , suggesting that N-Acetylpiperazine-d4 might have a significant impact on protein expression and function.

Safety and Hazards

properties

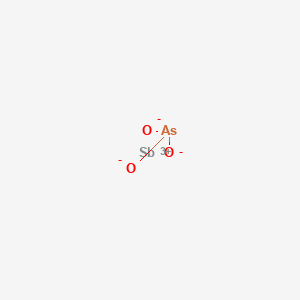

IUPAC Name |

1-(3,3,5,5-tetradeuteriopiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDPUENCROCRCH-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1)([2H])[2H])C(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

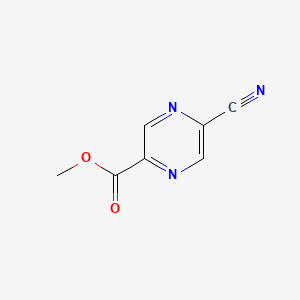

![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)